3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
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Overview
Description
“3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester” is a chemical compound with the empirical formula C10H10ClNO2 . It is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 211.64 . The SMILES string representation isCCOC(=O)\\C=C\\c1cccnc1Cl
, and the InChI string is 1S/C10H10ClNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3/b6-5+
. Physical And Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Material Science
Specific Scientific Field
Material science investigates novel materials with desirable properties.
Application Summary
Researchers explore the use of ethyl 3-(2-chloropyridin-3-yl)acrylate derivatives in polymer chemistry or surface modification.
Experimental Procedures
Results and Outcomes
These are just three of the six applications. Ethyl 3-(2-chloropyridin-3-yl)acrylate’s versatility extends to other fields, including organic synthesis, catalysis, and more. Researchers continue to explore its potential, making it an exciting compound in scientific research .
Safety And Hazards
properties
IUPAC Name |
ethyl (E)-3-(2-chloropyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-14-9(13)6-5-8-4-3-7-12-10(8)11/h3-7H,2H2,1H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQCHYUAHBXAK-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(N=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445041 |
Source
|
Record name | 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
CAS RN |
104830-08-2 |
Source
|
Record name | 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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